![molecular formula C18H14FNO4 B11114400 N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide](/img/structure/B11114400.png)
N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide is a synthetic organic compound with the molecular formula C18H14FNO4 It is characterized by the presence of a fluorobenzoyl group, a methoxy group, and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 4-fluorobenzoyl chloride with 5-methoxy-1-benzofuran-3-ylamine in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(4-hydroxybenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide.
Reduction: Formation of N-[2-(4-fluorobenzyl)-5-methoxy-1-benzofuran-3-yl]acetamide.
Substitution: Formation of N-[2-(4-substituted benzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The methoxy group and benzofuran ring contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:
N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide: Contains a furyl ring instead of a benzofuran ring.
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide: Similar structure with an additional methoxyphenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14FNO4 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-5-methoxy-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C18H14FNO4/c1-10(21)20-16-14-9-13(23-2)7-8-15(14)24-18(16)17(22)11-3-5-12(19)6-4-11/h3-9H,1-2H3,(H,20,21) |
InChI Key |
IIKVAVJWDKSLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


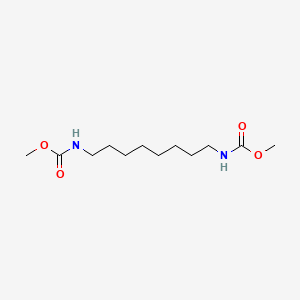
![1-(4-Ethylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11114322.png)
![4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11114329.png)
![3-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11114331.png)
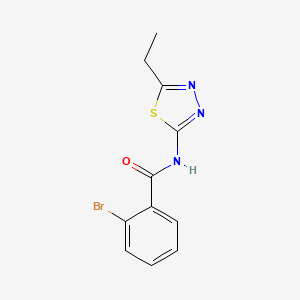
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11114352.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11114364.png)
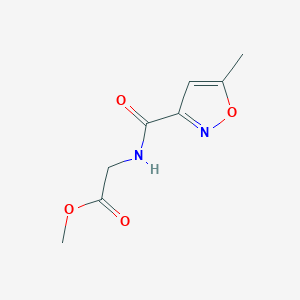
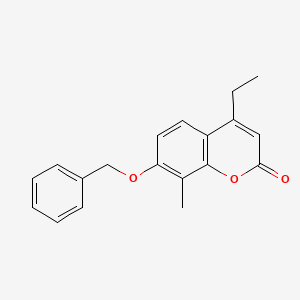
![2-Isopropyl-5-methyl-[1,4]benzoquinone 4-(4-methyl-benzoyl)oxime](/img/structure/B11114368.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one](/img/structure/B11114372.png)
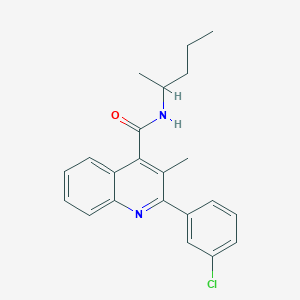
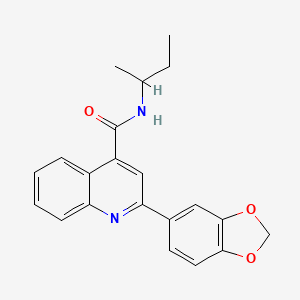
![1-(4-chlorophenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11114383.png)
